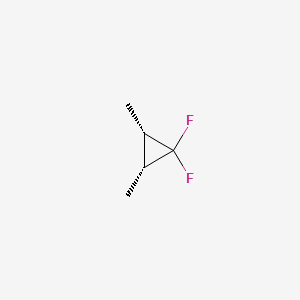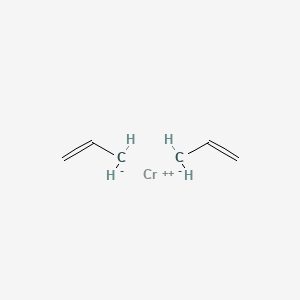
2-Azatriphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azatriphenylene is a nitrogen-containing polycyclic aromatic hydrocarbon. It is a derivative of triphenylene, where one of the carbon atoms in the aromatic ring system is replaced by a nitrogen atom. This modification imparts unique electronic and structural properties to the molecule, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azatriphenylene can be achieved through several methods. One common approach involves the cyclization of polyaryl-substituted pyridinium salts via photocyclization. This method proceeds by photoirradiation in the presence of an oxidant, leading to the formation of the azatriphenylene core . Another method involves the electrochemical intramolecular cyclization of aromatic compounds, where atom-economical C-H pyridination without a transition-metal catalyst or an oxidant is a key step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Electrochemical methods are particularly favored for their efficiency and environmental friendliness.
化学反応の分析
Types of Reactions: 2-Azatriphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cationic derivatives, which exhibit unique electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to introduce functional groups.
Major Products Formed:
Oxidation: Cationic azatriphenylene derivatives.
Reduction: Reduced forms of azatriphenylene with altered electronic properties.
Substitution: Functionalized azatriphenylene derivatives with various substituents.
科学的研究の応用
2-Azatriphenylene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Azatriphenylene involves its interaction with various molecular targets and pathways. The nitrogen atom in the aromatic ring system can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the electronic properties of the molecule allow it to act as an electron donor or acceptor in various chemical and biological processes .
類似化合物との比較
2-Azatriphenylene can be compared with other nitrogen-containing polycyclic aromatic hydrocarbons, such as:
Hexaazatriphenylene: Known for its excellent π-π stacking ability and use in n-type semiconductors.
Triazatriphenylene: Used as a chemosensor for nitro compounds due to its photoluminescent properties.
Uniqueness: this compound stands out due to its unique combination of electronic properties and structural features, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
217-60-7 |
|---|---|
分子式 |
C17H11N |
分子量 |
229.27 g/mol |
IUPAC名 |
phenanthro[9,10-c]pyridine |
InChI |
InChI=1S/C17H11N/c1-2-7-14-12(5-1)13-6-3-4-8-15(13)17-11-18-10-9-16(14)17/h1-11H |
InChIキー |
CYCGKTMTMXGLSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=NC=C3)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
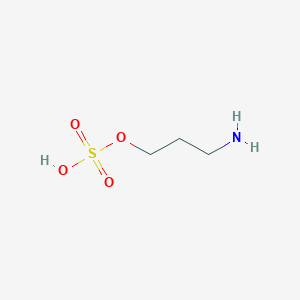


![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
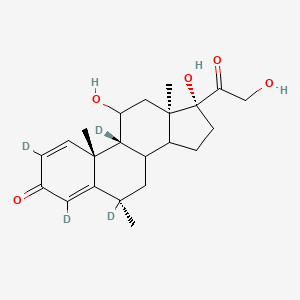
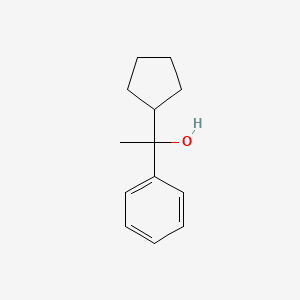
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
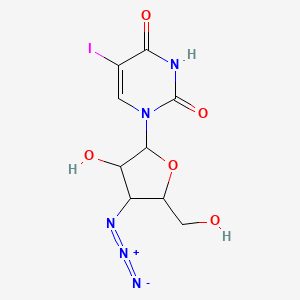
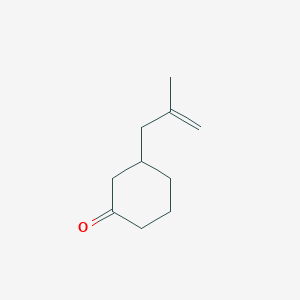

![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
